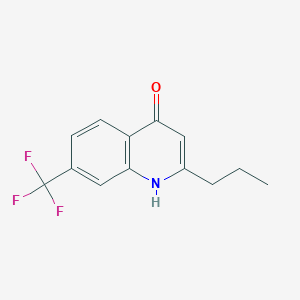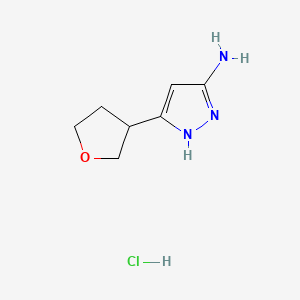
1-Oxoisoindoline-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxoisoindoline-4-carbaldehyde is an organic compound with the molecular formula C9H7NO2. It is a derivative of isoindoline, featuring an oxo group at the first position and an aldehyde group at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-4-carbaldehyde can be synthesized through several methods. One efficient synthetic route involves the Ugi reaction, which combines 2-formylbenzoic acids, amines, and isocyanides . This multicomponent reaction is advantageous due to its simplicity and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The Ugi reaction, due to its efficiency, could be adapted for industrial production with appropriate scaling and process controls.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxoisoindoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Produces 1-oxoisoindoline-4-carboxylic acid.
Reduction: Produces 1-hydroxyisoindoline-4-carbaldehyde.
Substitution: Depending on the substituent, various substituted isoindoline derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
1-Oxoisoindoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors, particularly acetylcholinesterase inhibitors.
Industry: It is used in the synthesis of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-oxoisoindoline-4-carbaldehyde, particularly in biological systems, involves its interaction with molecular targets such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can help alleviate symptoms of diseases like Alzheimer’s by enhancing cholinergic function.
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydroxyisoindolin-1-one: Used as an HIV-1 integrase inhibitor.
7,8-Dihydroxy-3,4-dihydroisoquinolin-1-one: Another compound with similar inhibitory properties.
Uniqueness: 1-Oxoisoindoline-4-carbaldehyde is unique due to its specific structural features, such as the combination of an oxo group and an aldehyde group on the isoindoline scaffold
Eigenschaften
Molekularformel |
C9H7NO2 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1-oxo-2,3-dihydroisoindole-4-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c11-5-6-2-1-3-7-8(6)4-10-9(7)12/h1-3,5H,4H2,(H,10,12) |
InChI-Schlüssel |
KFUMMAYRPWCOFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=C2C(=O)N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)


![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)

![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)

![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)
